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molecular formula C13H7F2IO3 B1225959 2',4'-Difluoro-4-hydroxy-5-iodo-1,1'-biphenyl-3-carboxylic acid

2',4'-Difluoro-4-hydroxy-5-iodo-1,1'-biphenyl-3-carboxylic acid

Cat. No. B1225959
M. Wt: 376.09 g/mol
InChI Key: SSYOLLIRAAWGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07265245B2

Procedure details

An equivalent of sodium iodide (165 mg, 1.1 mmol) and an equivalent of sodium hydroxide (32 mg) were added to a solution of 200 mg (0.80 mmol) of diflunisal in 5 ml of methanol. A 4% solution of sodium hypochlorite was dropwise added to the previous solution over a period of 75 min, keeping the temperature at 0-3° C. After every addition, a reddish colour was observed which quickly disappeared. It was stirred at this temperature for another hour and treated with a 20% aqueous solution of sodium thiosulphate. A 5% solution of HCl was added and it was extracted with dichloromethane. After the work-up, the product was recrystalized.
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
32 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium thiosulphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I-:1].[Na+].[OH-].[Na+].[CH:5]1[C:10]([C:11]2[CH:12]=[CH:13][C:14]([F:18])=[CH:15][C:16]=2[F:17])=[CH:9][C:8]([C:19]([OH:21])=[O:20])=[C:7]([OH:22])[CH:6]=1.Cl[O-].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+].Cl>CO>[F:17][C:16]1[CH:15]=[C:14]([F:18])[CH:13]=[CH:12][C:11]=1[C:10]1[CH:9]=[C:8]([C:19]([OH:21])=[O:20])[C:7]([OH:22])=[C:6]([I:1])[CH:5]=1 |f:0.1,2.3,5.6,7.8.9|

Inputs

Step One
Name
Quantity
165 mg
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
32 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mg
Type
reactant
Smiles
C1=CC(=C(C=C1C=2C=CC(=CC2F)F)C(=O)O)O
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium thiosulphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
It was stirred at this temperature for another hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0-3° C
ADDITION
Type
ADDITION
Details
After every addition
EXTRACTION
Type
EXTRACTION
Details
it was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
After the work-up, the product was recrystalized

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC(=C1)F)C1=CC(=C(C(C(=O)O)=C1)O)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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